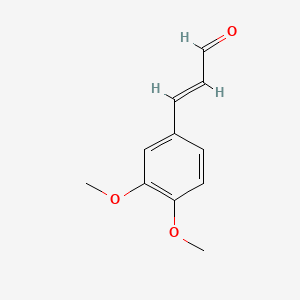

3,4-Dimethoxy cinnamaldehyde

Vue d'ensemble

Description

3,4-Dimethoxycinnamaldehyde is a member of the class of cinnamaldehydes . It is a specialized metabolite that naturally occurs in plants of the Lauraceae family . It is a cinnamaldehyde substituted by methoxy groups at positions 3’ and 4’ respectively .

Synthesis Analysis

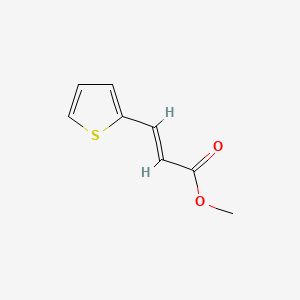

3,4-Dimethoxycinnamaldehyde can be synthesized for biological testing . The Wittig synthesis of α, β-unsaturated aldehydes, using formylmethylenetriphenylphosphorane, has been developed as a general method for the preparation of the required substituted cinnamaldehydes .Molecular Structure Analysis

The molecular formula of 3,4-Dimethoxycinnamaldehyde is C11H12O3 . It has an average mass of 192.211 Da and a monoisotopic mass of 192.078644 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of 3,4-Dimethoxycinnamaldehyde include a molecular formula of C11H12O3, an average mass of 192.211 Da, and a monoisotopic mass of 192.078644 Da .Applications De Recherche Scientifique

Biomedical Applications

Cinnamaldehyde, a natural product that can be extracted from a variety of plants of the genus Cinnamomum, exhibits excellent biological activities including antibacterial, antifungal, anti-inflammatory, and anticancer properties . To overcome the disadvantages (e.g., poor water solubility and sensitivity to light) or enhance the advantages (e.g., high reactivity and promoting cellular reactive oxygen species production) of cinnamaldehyde, cinnamaldehyde can be loaded into or conjugated with polymers for sustained or controlled release, thereby prolonging the effective action time of its biological activities .

Environmental Responsiveness

When cinnamaldehyde is conjugated with a polymer, it can also introduce environmental responsiveness to the polymer through the form of stimuli-sensitive linkages between its aldehyde group and various functional groups of polymers . The environmental responsiveness provides the great potential of cinnamaldehyde-conjugated polymers for applications in the biomedical field .

Drug Delivery

Cinnamaldehyde-contained polymers have been used in drug delivery systems . The polymers can be designed to respond to specific stimuli, allowing for controlled release of the drug .

Cellular and Biomass-Bamboo Imaging

Two compounds synthesized from Cinnamon essential oil (CEO), which contains natural cinnamaldehyde, were used to image human astrocytoma MG (U-251), brain neuroblastoma (LN-229) cells, and bamboo tissue by adding Fe 3+ or ClO −, with clear intracellular fluorescence .

Detection of Fe 3+ and ClO − in Solution

The synthesized compounds from CEO were used to confirm the presence of Fe 3+ and ClO − in solution . Using fluorescence enhancement phenomena, it offered practicable linear relationship of the compound’s fluorescence intensity and Fe 3+ concentrations .

Antimicrobial Activity

Cinnamaldehyde has been found to have antimicrobial activity . This makes it a potential candidate for use in the development of new antimicrobial agents .

Anti-Inflammatory and Anticancer Properties

Cinnamaldehyde exhibits excellent anti-inflammatory and anticancer properties . This makes it a potential candidate for use in the development of new anti-inflammatory and anticancer agents .

Improvement of Wood Decay Resistance

Cinnamaldehyde has been found to improve wood decay resistance . This makes it a potential candidate for use in the development of new wood preservatives .

Orientations Futures

Future research on 3,4-Dimethoxycinnamaldehyde could focus on its potential therapeutic uses, given its natural occurrence in plants and its relation to cinnamaldehyde, which has shown health-promoting activities . Further studies could also explore its chemical reactions and mechanism of action in more detail.

Mécanisme D'action

Target of Action

3,4-Dimethoxy cinnamaldehyde is a member of the class of cinnamaldehydes . It has been found to have potential targets in the treatment of breast cancer through network pharmacology . .

Mode of Action

The mode of action of this compound involves interaction with the cell membrane, which results in an increase in the cell permeability . This interaction leads to changes in the cell that can affect its function and viability.

Result of Action

It is suggested that the compound can significantly inhibit cell proliferation, change cell morphology, inhibit cell migration and invasion ability, and promote cell apoptosis .

Propriétés

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)prop-2-enal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-13-10-6-5-9(4-3-7-12)8-11(10)14-2/h3-8H,1-2H3/b4-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNUFNLWDGZQKKJ-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701025105 | |

| Record name | 3,4-Dimethoxy cinnamaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701025105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4497-40-9, 58045-88-8 | |

| Record name | 2-Propenal, 3-(3,4-dimethoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004497409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dimethoxy cinnamaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701025105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E)-3-(3,4-dimethoxyphenyl)prop-2-enal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-6-methylfuro[3,2-c]pyridine](/img/structure/B3427182.png)

![18-(4,5-Dimethyl-6-oxo-2,3-dihydropyran-2-yl)-14,20-dihydroxy-5,18-dimethyl-19,21-dioxapentacyclo[12.6.1.01,17.04,13.05,10]henicosa-8,10-dien-6-one](/img/structure/B3427222.png)